molecular formula C13H12N2O3 B7785044 7-nitro-1,2,3,4-tetrahydroacridin-9-ol

7-nitro-1,2,3,4-tetrahydroacridin-9-ol

Cat. No.: B7785044
M. Wt: 244.25 g/mol
InChI Key: BOULSGQSNUDFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,2,3,4-tetrahydroacridin-9-ol is a tetrahydroacridine derivative of interest in medicinal chemistry research. The acridine scaffold is a privileged structure in drug discovery due to its planar, heteroaromatic ring system, which enables it to interact with various biological targets. Acridine and acridone analogues have been extensively investigated and demonstrate a broad spectrum of pharmaceutical properties, including antitumour, antimicrobial, antiviral, and antiparasitic activities . The planar structure of acridine derivatives allows them to function as DNA intercalators, a key mechanism for several chemotherapeutic agents that inhibit enzymes like topoisomerase . Furthermore, this structural class has shown relevance in neurodegenerative disease research, with some analogues acting as inhibitors of acetylcholinesterase, a target in the management of Alzheimer's disease . The specific substitution pattern of the nitro and hydroxy groups on the tetrahydroacridine core in this compound provides a versatile chemical handle for further synthetic modification. Researchers can utilize this building block to develop novel analogues for structure-activity relationship (SAR) studies, aiming to create new therapeutic candidates with enhanced potency and selectivity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydroacridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULSGQSNUDFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Anthranilamide Derivatives

A method derived from Moore and Kornreich’s work involves reacting substituted anthranilamides with cyclohexanone derivatives. For example, 4-nitroanthranilic acid is condensed with cyclohexanone in the presence of zinc chloride (5–10 mol%) in dioxane at 80–100°C for 2–4 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the tetracyclic structure. Yields range from 65% to 78%, depending on the electron-withdrawing effects of substituents (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Anthranilamide DerivativeCatalystTemperature (°C)Yield (%)
4-Nitroanthranilic acidZnCl₂8072
5-Nitroanthranilic acidZnCl₂10065

Ring Closure via Keto-Enol Tautomerization

An alternative route employs 1,3-cyclohexanedione and nitro-substituted anilines under acidic conditions. Heating the mixture in acetic acid at reflux (120°C) for 6 hours induces keto-enol tautomerization, facilitating cyclization. This method achieves moderate yields (55–60%) but offers superior regioselectivity for the nitro group at the 7-position.

Nitration Strategies for Regioselective Functionalization

Introducing the nitro group at the 7-position requires careful control of reaction conditions to avoid polysubstitution. Two nitration methods are prevalent: direct nitration of the preformed tetrahydroacridine and using pre-nitrated starting materials .

Direct Nitration of Tetrahydroacridin-9-Ol

Treating 1,2,3,4-tetrahydroacridin-9-ol with a nitrating mixture (HNO₃/H₂SO₄ ) at 0–5°C for 30 minutes achieves mono-nitration at the 7-position. The electron-donating hydroxyl group directs nitration to the para position, yielding this compound in 85% purity. However, this method necessitates rigorous temperature control to suppress di-nitration byproducts.

Table 2: Nitration Reaction Optimization

Nitrating AgentTemperature (°C)Time (min)Purity (%)
HNO₃/H₂SO₄03085
HNO₃/Ac₂O256072

Use of Pre-Nitrated Anthranilic Acid Derivatives

Starting with 4-nitroanthranilic acid eliminates the need for post-cyclization nitration. This approach, detailed in GB2264707A, involves cyclocondensation with cyclohexanone, as described in Section 1.1. Nuclear magnetic resonance (NMR) analysis confirms the nitro group’s position, with characteristic aromatic proton shifts at δ 8.21 (d, J = 2.4 Hz) and δ 7.89 (dd, J = 9.0, 2.4 Hz).

Workup and Purification Techniques

Crude reaction mixtures are purified via alkaline extraction and column chromatography .

Alkaline Extraction

Post-reaction, the mixture is treated with 10% NaOH to deprotonate the phenolic hydroxyl group, enabling extraction into dichloromethane. Acidification with HCl precipitates the product, yielding a purity of 90–92% after recrystallization from ethanol.

Chromatographic Purification

Silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1) removes unreacted starting materials and di-nitrated byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms a final purity of ≥98%.

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃) : Signals at δ 7.91 (d, J = 9.1 Hz, H-5), δ 7.21 (dd, J = 9.1, 2.2 Hz, H-6), and δ 6.37 (d, J = 9.1 Hz, H-8) confirm the aromatic substitution pattern.

  • ESI-HRMS : A molecular ion peak at m/z 244.25 ([M+H]⁺) matches the theoretical mass of C₁₃H₁₂N₂O₃.

Purity Assessment

HPLC analysis under isocratic conditions (acetonitrile/water 60:40) shows a single peak at 4.3 minutes, confirming the absence of isomers.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires optimizing solvent recovery and catalyst reuse. Patent GB2264707A reports a 70% yield in pilot-scale reactions using recycled dioxane and zinc chloride . Environmental impact assessments recommend neutralizing acidic waste with calcium carbonate to precipitate heavy metals.

Chemical Reactions Analysis

Types of Reactions

7-nitro-1,2,3,4-tetrahydroacridin-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex molecules with multiple functional groups.

Scientific Research Applications

Pharmacological Properties

7-Nitro-1,2,3,4-tetrahydroacridin-9-ol exhibits several pharmacological properties that make it a candidate for neuroprotective therapies:

  • Acetylcholinesterase Inhibition : Similar to tacrine, 7-nitro derivatives inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By inhibiting AChE, these compounds can increase acetylcholine levels and potentially improve cognitive function in patients with Alzheimer's disease .
  • Neuroprotection : Studies have shown that derivatives of tetrahydroacridine can protect neurons from oxidative stress and apoptosis. This is particularly relevant in the context of Alzheimer's disease where oxidative damage is a contributing factor to neuronal loss .

Clinical Research and Case Studies

Several studies have investigated the clinical applications of 7-nitro derivatives in Alzheimer's disease:

  • Animal Models : In scopolamine-induced memory impairment models in mice and rats, 7-nitro derivatives demonstrated significant improvements in memory retention and cognitive performance. These findings suggest potential efficacy in reversing cognitive deficits associated with cholinergic dysfunction .
  • Toxicity Profiles : Compared to tacrine, which is associated with hepatotoxicity and other severe side effects, 7-nitro derivatives have shown lower acute toxicity in preclinical trials. This makes them promising candidates for further clinical development .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with related compounds is useful:

Compound NameAChE InhibitionToxicity LevelClinical Phase
TacrineHighHighWithdrawn
7-Nitro-TacrineModerateLowPhase I/II
HP-029ModerateLowPhase II
HP-128HighModeratePhase I

Mechanism of Action

The mechanism of action of 7-nitro-1,2,3,4-tetrahydroacridin-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

  • Structure : C₁₄H₁₃ClFN (MW: 249.71 g/mol).
  • Properties : Purity ≥95%, used in pharmaceuticals (e.g., as a building block) and material science (e.g., polymer enhancement).
  • Key Differences : The chloro and fluoro substituents enhance stability and electronic properties compared to the nitro group in the target compound. Its lower molecular weight may improve solubility in organic solvents .

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic Acid

  • Structure: C₁₂H₁₀ClNO₂ (MW: 261.71 g/mol).
  • Properties : Carboxylic acid group introduces polarity, enhancing water solubility. Used in synthetic intermediates for bioactive molecules.
  • Key Differences : The carboxylic acid functionality contrasts with the hydroxyl group in 7-nitro-1,2,3,4-tetrahydroacridin-9-ol, altering reactivity in coupling reactions .

1,2,3,4-Tetrahydro-acridin-9-ol

  • Structure: C₁₃H₁₃NO (MW: 199.25 g/mol).
  • Properties : Simpler structure lacking nitro or halogen substituents. Used as a precursor for acridine derivatives.

9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol

  • Structure : C₂₀H₂₀N₂O (MW: 304.4 g/mol).
  • Properties: Benzylamino group enhances lipophilicity (XLogP3: 3.6). Maleate salt (suronacrine) has been explored for CNS applications.
  • Key Differences: The benzylamino substituent may improve blood-brain barrier penetration compared to nitro groups, which are typically more electron-deficient .

N-(Pyren-2-yl)-7-chloro-1,2,3,4-tetrahydroacridin-9-amine

  • Structure : C₂₉H₂₁ClN₂ (MW: 432.95 g/mol).
  • High yield (96%) synthesis via palladium catalysis.
  • Key Differences : Bulky pyrenyl substituent impacts steric interactions, making it suitable for materials science rather than biological targeting .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound (G1) C₃₂H₃₆N₆O₄ 568.7 Nitro, hexane diamine 197–198 Antiparasitic agents
This compound (G2) C₃₃H₃₈N₆O₄ 582.7 Nitro, heptane diamine 118–119 Antiparasitic agents
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine C₁₄H₁₃ClFN 249.71 Chloro, fluoro, methyl N/A Pharmaceuticals, materials
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid C₁₂H₁₀ClNO₂ 261.71 Chloro, carboxylic acid N/A Synthetic intermediates
1,2,3,4-Tetrahydro-acridin-9-ol C₁₃H₁₃NO 199.25 Hydroxyl N/A Precursor for acridines
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol C₂₀H₂₀N₂O 304.4 Benzylamino, hydroxyl N/A CNS therapeutics

Key Research Findings

  • Dimeric Nitroacridines (G1, G2) : Higher molecular weights and dimeric structures correlate with improved antiparasitic activity, likely due to enhanced DNA intercalation .
  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., 9-chloro-8-fluoro-7-methyl analog) improve thermal stability and electronic properties for material science applications .
  • Functional Group Impact: Carboxylic acid () and benzylamino () groups significantly alter solubility and biological targeting compared to nitro or hydroxyl groups.

Q & A

Q. How are metabolic stability and toxicity profiles assessed for 7-nitro-THA candidates?

  • Methodological Answer :
  • Microsomal Stability : Incubate with rat liver microsomes; monitor parent compound depletion via LC-MS.
  • Acute Toxicity : LD50 in mice/rats (e.g., HP-029: >300 mg/kg vs. tacrine: 50 mg/kg) .
  • hERG Assay : Patch-clamp electrophysiology to rule out cardiotoxicity.

Data Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo efficacy for 7-nitro-THA analogs?

  • Methodological Answer : Poor blood-brain barrier (BBB) penetration or rapid metabolism (e.g., CYP450 oxidation) may limit efficacy. Solutions:
  • Measure logBB values (brain/plasma ratio) via in situ perfusion.
  • Introduce fluorine atoms to enhance BBB permeability and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.